Rabdophyllin H
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rabdophyllin H is a naturally occurring labiate diterpene with the molecular formula C24H36O9 . It has been traditionally used in China as a herbal medicine to treat inflammation and fever . This compound is known for its ability to inhibit the production of inflammatory mediators, such as tumor necrosis factor (TNF), by binding to specific receptors on the surface of cells .
Preparation Methods
Chemical Reactions Analysis
Rabdophyllin H undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are not explicitly detailed in the available sources. the compound’s structure suggests it may form major products through these reactions, such as derivatives with modified functional groups.
Scientific Research Applications
Rabdophyllin H has shown immense potential in diverse scientific research applications:
Chemistry: It is studied for its unique chemical structure and reactivity.
Biology: It is used to investigate its effects on cellular processes and signaling pathways.
Medicine: It has been explored for its anti-inflammatory and antitumor properties
Industry: It is utilized in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
Rabdophyllin H exerts its effects by inhibiting the production of inflammatory mediators, such as tumor necrosis factor (TNF), by binding to specific receptors on the surface of cells . This binding prevents the activation of signaling pathways that lead to inflammation. Additionally, it inhibits the release of histamine from mast cells, thereby reducing inflammation .
Comparison with Similar Compounds
Rabdophyllin H is unique among diterpenes due to its specific structure and biological activities. Similar compounds include:
- Lushan-ruhescensins F
- Maovecrystal J
- Taibaijaponicain A
- Rabdosinate
- Dancostero
These compounds share structural similarities with this compound but differ in their specific biological activities and applications.
Properties
IUPAC Name |
(10-acetyloxy-6,7,9,18-tetrahydroxy-12,12-dimethyl-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-6-yl)methyl acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36O9/c1-12(25)31-11-22(29)14-6-7-15-21-9-5-8-20(3,4)16(21)18(33-13(2)26)24(30,32-10-21)23(15,17(14)27)19(22)28/h14-19,27-30H,5-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVVHQFHGOUAXTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1(C2CCC3C45CCCC(C4C(C(C3(C2O)C1O)(OC5)O)OC(=O)C)(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.